N,N-Diisopropyl-3,5-dinitrobenzamide
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Overview
Description
N,N-Diisopropyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C13H17N3O5. It is a derivative of 3,5-dinitrobenzoic acid, where the amide group is substituted with two isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with diisopropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Formation of N,N-Diisopropyl-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-Diisopropyl-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antifungal and antibacterial properties. Derivatives of this compound have shown activity against Candida spp.
Biological Studies: Used in studies to understand the mechanism of action of nitroaromatic compounds and their interactions with biological targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-3,5-dinitrobenzamide involves its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to antimicrobial effects. The compound may also interfere with the synthesis of essential cellular components such as ergosterol in fungi .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic Acid: The parent compound from which N,N-Diisopropyl-3,5-dinitrobenzamide is derived.
N,N-Diisopropyl-3,5-diaminobenzamide: A reduced form of the compound with amine groups instead of nitro groups.
Uniqueness
This compound is unique due to the presence of both nitro groups and diisopropylamide substitution. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H17N3O5 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3,5-dinitro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H17N3O5/c1-8(2)14(9(3)4)13(17)10-5-11(15(18)19)7-12(6-10)16(20)21/h5-9H,1-4H3 |
InChI Key |
YAOQCUJJKRPOLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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